RCL L204927
CAS No.:
Cat. No.: VC10302397
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO2 |
|---|---|
| Molecular Weight | 299.7 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
| Standard InChI | InChI=1S/C17H14ClNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2 |
| Standard InChI Key | PEZUNMPHVSMCGS-UHFFFAOYSA-N |
| SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl |
| Canonical SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₄ClNO₂ |
| Molecular Weight | 299.75 g/mol |
| CAS Registry Number | 357623-63-3 |
| Predicted LogP | 3.2 (Moderate lipophilicity) |
| Topological Polar Surface Area | 45.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while its polar surface area indicates potential solubility challenges in aqueous media .
Synthesis and Manufacturing
While detailed synthetic protocols for RCL L204927 remain proprietary, its structure implies a multi-step pathway involving:
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Friedel-Crafts alkylation of 4-chlorotoluene to introduce the methylene group.
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Amidation of the resultant intermediate with 2-methoxyethylamine under carbodiimide coupling conditions .
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Purification via column chromatography or recrystallization to achieve pharmaceutical-grade purity.
Key reagents likely include 4-chlorobenzyl chloride, 2-methoxyethylamine, and N,N’-dicyclohexylcarbodiimide (DCC). The absence of published yield data necessitates caution in assessing scalability.
Applications and Pharmacological Profile
RCL L204927 is cataloged as Terbinafine Related Compound D, indicating its role as a synthetic intermediate or degradation product in antifungal drug manufacturing . Terbinafine (CAS 91161-71-6) inhibits squalene epoxidase, a critical enzyme in ergosterol biosynthesis. While direct mechanistic studies on RCL L204927 are lacking, structural similarities suggest potential antifungal activity via analogous pathways.
Table 2: Comparative Analysis with Terbinafine
| Parameter | RCL L204927 | Terbinafine |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClNO₂ | C₂₁H₂₅ClN |
| Primary Use | Synthetic Intermediate | Antifungal Agent |
| Target Enzyme | Not Determined | Squalene Epoxidase |
| Bioavailability | Unknown | 40% (Oral) |
The compound’s lack of a tert-butylacetylene side chain—a key pharmacophore in terbinafine—likely diminishes its antifungal efficacy, relegating it to non-therapeutic roles .
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate interactions with fungal enzymes like squalene epoxidase.
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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Synthetic Optimization: Develop high-yield routes to support large-scale production.
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